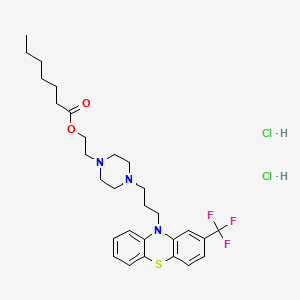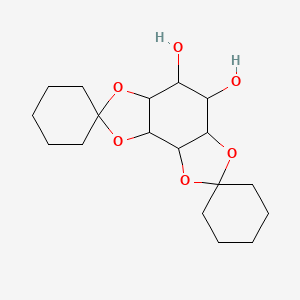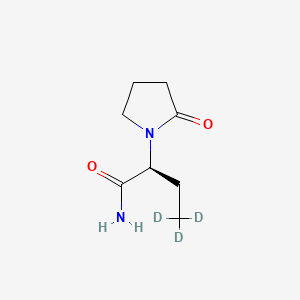
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of this compound and related steroids often involves multi-step chemical reactions, including the introduction of halogen atoms and the formation of epoxides. For instance, the synthesis of steroidal compounds with anti-inflammatory properties has been explored through processes that involve the trans-diaxial opening of epoxides and subsequent reactions to introduce specific functional groups (Toscano et al., 1977). These methods highlight the intricate synthetic routes employed to obtain steroids with desired functionalities.
Molecular Structure Analysis
The molecular structure of steroids, including this compound, is crucial for their biological activity and chemical properties. The arrangement of atoms and functional groups within the steroid framework determines its reactivity and interaction with biological receptors. For example, the crystal and molecular structure of similar steroidal compounds have been determined to understand their enzyme induction capabilities and glucocorticoid activities, revealing the importance of specific conformations and substituents (Terzis & Theophanides, 1975).
Chemical Reactions and Properties
Steroids undergo various chemical reactions, including oxidation, reduction, and hydrolysis, which can modify their structure and, consequently, their biological and chemical properties. For instance, the oxidation of sterols with specific oxidizing agents can lead to the formation of key intermediates useful in the synthesis of bioactive steroids (Musumeci & Sica, 2002). These reactions are essential for tailoring the properties of steroids for specific research or therapeutic applications.
Physical Properties Analysis
The physical properties of steroids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in research and development, affecting its formulation, stability, and delivery. Studies on the crystal structure of related steroids have provided insights into the molecular arrangements that contribute to their stability and reactivity (Andrade et al., 2001).
Chemical Properties Analysis
The chemical properties of steroids, including reactivity, stereochemistry, and functional group transformations, are pivotal in determining their biological activity and pharmacological potential. The introduction of specific substituents, such as fluorine atoms or acetyl groups, can significantly alter the steroid's reactivity and interaction with biological systems. Research into the metabolism and chemical behavior of steroidal compounds underlines the complexity of these molecules and the significance of their chemical properties in biological contexts (Park et al., 2003).
Eigenschaften
IUPAC Name |
[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFGCLKNPQYLS-RWDRDKSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746957 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
CAS RN |
61618-91-5 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








